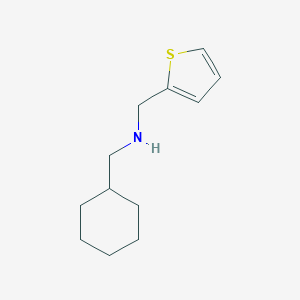
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine, also known as CTM, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CTM is a derivative of methamphetamine, a central nervous system stimulant that is commonly abused as a recreational drug. However, CTM is not intended for human consumption and is strictly used for research purposes.
Mecanismo De Acción
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a stimulant effect. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of methamphetamine. This compound increases heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in lab experiments is that it is a more stable and less reactive compound than methamphetamine. This makes it easier to handle and store. However, one limitation is that the effects of this compound on the brain may not be exactly the same as those of methamphetamine. Therefore, researchers must be cautious when interpreting the results of studies using this compound.
Direcciones Futuras
There are many potential future directions for the use of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in scientific research. One area of interest is the development of treatments for methamphetamine addiction. By studying the effects of this compound on the brain, researchers can identify potential targets for drug development. Another area of interest is the study of the long-term effects of methamphetamine on the brain. This compound can be used to model the effects of methamphetamine on the brain over a longer period of time. Additionally, this compound can be used to study the effects of methamphetamine on specific brain regions and circuits. This can help researchers develop more targeted treatments for methamphetamine addiction.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine involves a multi-step process that requires the use of various chemicals and equipment. The first step involves the synthesis of 2-thiophenemethylamine, which is then reacted with cyclohexylcarbonyl chloride to produce 1-cyclohexyl-N-(thiophen-2-ylmethyl)amine. This compound is then reduced using sodium borohydride to produce this compound. The purity of this compound can be improved through recrystallization using a solvent such as ethanol.
Aplicaciones Científicas De Investigación
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine has been used in various scientific research studies, particularly in the field of neuroscience. One of the primary uses of this compound is to study the effects of methamphetamine on the brain. This compound is a structural analog of methamphetamine, which means that it has a similar chemical structure but with slight modifications. By studying the effects of this compound on the brain, researchers can gain a better understanding of how methamphetamine affects the brain and how to develop treatments for methamphetamine addiction.
Propiedades
Fórmula molecular |
C12H19NS |
|---|---|
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H19NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h4,7-8,11,13H,1-3,5-6,9-10H2 |
Clave InChI |
NYWWRNVNRNTESF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CC=CS2 |
SMILES canónico |
C1CCC(CC1)CNCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)